molecular formula C16H14N4 B4894027 4,6-Diphenylpyrimidine-2,5-diamine

4,6-Diphenylpyrimidine-2,5-diamine

Cat. No.: B4894027
M. Wt: 262.31 g/mol
InChI Key: MSEOEMTUMNSDNR-UHFFFAOYSA-N
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Description

4,6-Diphenylpyrimidine-2,5-diamine is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. This diamine-substituted diphenylpyrimidine serves as a valuable scaffold in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited, its core structure is recognized for its potential in developing inhibitors for critical biological targets. Research on analogous diphenylpyrimidine derivatives has demonstrated their significance as inhibitors for kinases like Bcr-Abl, which is a key target in chronic myeloid leukemia . Furthermore, the 4,6-diphenylpyrimidine structure has been identified as a promising pharmacophore for the development of utrophin modulators, representing a potential therapeutic strategy for Duchenne muscular dystrophy , and as a dual inhibitor of monoamine oxidase and acetylcholinesterase enzymes for Alzheimer's disease research . The presence of both phenyl and amine functional groups on the pyrimidine ring makes this compound a versatile intermediate for further chemical synthesis, enabling the exploration of structure-activity relationships. Researchers can utilize this compound as a key building block for generating novel compounds for high-throughput screening and lead optimization studies.

Properties

IUPAC Name

4,6-diphenylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-13-14(11-7-3-1-4-8-11)19-16(18)20-15(13)12-9-5-2-6-10-12/h1-10H,17H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEOEMTUMNSDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpyrimidine-2,5-diamine typically involves the condensation of benzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogenation and alkylation reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4,6-Diphenylpyrimidine-2,5-diamine has been investigated for its potential as a scaffold in drug design:

  • Kinase Inhibition : It serves as a template for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against CDK2 and CDK9, making them candidates for anticancer therapies .
  • Antimicrobial Activity : Research indicates that pyrimidine derivatives can possess significant antimicrobial properties. The structure of this compound allows for modifications that enhance its efficacy against various pathogens .

Neuropharmacology

Recent studies have highlighted the potential of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are implicated in AD pathology .

Inflammation and Autoimmune Disorders

The compound has also been explored for its anti-inflammatory properties. It has shown promise in inhibiting pathways associated with diseases like asthma and rheumatoid arthritis, suggesting its utility in developing treatments for inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N2,N4-Diphenylpyrimidine-2,4-diamineTwo phenyl groups at positions 2 and 4Potent CDK inhibitors with specific anticancer activity
N1,N3-Diphenylpyrimidin-2,6-diaminePhenyl groups at different positionsDifferent biological profile affecting various kinases
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamineFluorinated variantIncreased potency against CDK9; explored for structural optimization

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The research focused on optimizing the structure to enhance binding affinity to CDKs while minimizing off-target effects .

Case Study 2: Neurodegenerative Disorders

In another investigation reported in PMC, researchers synthesized various derivatives of the compound to evaluate their effects on neurodegenerative models. The findings indicated that certain modifications led to improved inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications for AD .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Key Functional Features Applications
This compound Phenyl (4,6); NH₂ (2,5) Lipophilic, aromatic interactions A2A antagonist synthesis
2,5-Diamino-4,6-dihydroxy-pyrimidine OH (4,6); NH₂ (2,5) High polarity, H-bond donor/acceptor Intermediate for APIs
4,5-Diamino-6-methylpyrimidine CH₃ (6); NH₂ (4,5) Moderate steric hindrance Unspecified intermediates
Pyrazolo[1,5-a]pyrimidin-7-one Fused pyrazole-pyrimidine core Rigid planar structure Experimental kinase inhibitors

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 4,6-Diphenylpyrimidine-2,5-diamine?

  • Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of phenyl-substituted precursors or functional group modifications. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and controlling reaction temperatures to prevent side reactions. Purification often employs recrystallization or column chromatography to achieve >95% purity. Industrial methods (e.g., continuous flow reactors) exist but are adapted for lab-scale via batch processes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and amine proton environments. Mass spectrometry (MS) confirms molecular weight. X-ray crystallography, using programs like SHELX for structure refinement, determines precise molecular geometry and hydrogen-bonding networks .

Q. What safety protocols should be followed when handling this compound?

  • Answer: While no specific hazards are documented, standard precautions apply: use personal protective equipment (PPE), conduct reactions in a fume hood, and avoid inhalation/contact. Waste disposal should comply with institutional guidelines for aromatic amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Answer: Systematic variation of parameters is critical:

  • Catalysts: Transition metals (e.g., Pd) may accelerate coupling reactions.
  • pH/Temperature: Maintain neutral pH to stabilize amine groups; elevated temperatures (80–120°C) improve kinetics but require monitoring for decomposition.
  • Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
    Statistical tools like Design of Experiments (DoE) can identify optimal conditions .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives?

  • Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structural Validation: Confirm compound identity via X-ray crystallography or 2D-NMR.
  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed pH, cell lines).
  • SAR Analysis: Compare derivatives (e.g., halogenated vs. methylated analogs) to isolate functional group contributions. A table of analogs from prior studies can guide hypothesis testing .

Q. How can researchers investigate interactions between this compound and biological targets?

  • Answer: Methodologies include:

  • Molecular Docking: Predict binding modes using software (e.g., AutoDock) and validate with mutagenesis studies.
  • Biophysical Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity.
  • Cellular Assays: Measure downstream effects (e.g., enzyme inhibition via fluorescence-based readouts). Cross-referencing with structurally similar compounds (e.g., pyrimidine-2,5-diamine dihydrochloride) provides mechanistic insights .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

  • Answer: Challenges include poor crystal growth due to flexible substituents. Solutions:

  • Crystallization Optimization: Screen solvent mixtures (e.g., ethanol/water gradients).
  • Data Collection: Use synchrotron radiation for high-resolution data.
  • Refinement: Employ SHELXL for handling twinning or disorder in aromatic rings .

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